molecular formula C15H11Cl2NO B14149388 3,3-Dichloro-1,4-diphenylazetidin-2-one CAS No. 7238-55-3

3,3-Dichloro-1,4-diphenylazetidin-2-one

Cat. No.: B14149388
CAS No.: 7238-55-3
M. Wt: 292.2 g/mol
InChI Key: PIHNKLOEPGZEGT-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,4-diphenylazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by two chlorine atoms at the 3,3-positions and phenyl groups at the 1- and 4-positions. The β-lactam core introduces significant ring strain, which enhances reactivity, while the electron-withdrawing chlorine substituents further modulate electronic properties and steric effects. This compound is structurally analogous to penicillin derivatives but lacks the fused bicyclic system.

Properties

CAS No.

7238-55-3

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

3,3-dichloro-1,4-diphenylazetidin-2-one

InChI

InChI=1S/C15H11Cl2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H

InChI Key

PIHNKLOEPGZEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The classical Staudinger reaction remains the most widely employed method for β-lactam formation. For 3,3-dichloro-1,4-diphenylazetidin-2-one, this approach involves the [2+2] cycloaddition between diphenyl imine derivatives and dichloroketene precursors.

Reaction equation :
$$ \text{Diphenyl imine} + \text{Dichloroketene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} 3,3\text{-Dichloro-1,4-diphenylazetidin-2-one} $$

Key parameters from thermal synthesis studies:

Parameter Optimal Range Yield (%)
Temperature 50–60°C 65–67
Reaction Time 5–16 h 55–67
Solvent Dichloromethane 65
Base Triethylamine 67

The reaction proceeds through a concerted asynchronous mechanism, with the dichloroketene’s electrophilic carbon attacking the imine’s nitrogen atom. Steric effects from the diphenyl groups necessitate extended reaction times in traditional thermal approaches.

Modified Mukaiyama Coupling

Alternative methodologies employ Mukaiyama’s reagent (chloro-N-methylpyridinium iodide) to facilitate β-lactam formation under milder conditions:

1. Imine generation from benzaldehyde derivatives and aniline analogs  
2. Activation of carboxylic acid precursors using Mukaiyama’s reagent  
3. Nucleophilic attack by imine nitrogen on activated carbonyl carbon  

This method demonstrates improved regioselectivity but requires strict moisture control and generates stoichiometric pyridine byproducts.

Modern Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes β-lactam synthesis through rapid, uniform heating. Comparative studies show dramatic improvements in reaction efficiency:

Condition Thermal (16 h) Microwave (15 min)
Yield (%) 65 75
Purity (HPLC) 92% 98%
Energy Consumption 1.8 kWh 0.25 kWh

The microwave method utilizes identical reactants but achieves complete conversion within 15–25 minutes at 100°C, attributed to enhanced molecular dipole rotation and improved reaction kinetics.

Solid Acid Catalysis

Emerging approaches adapt solid acid catalysts from diaminodiphenylmethane synthesis, though direct application to β-lactams requires modification:

1. Salt formation: o-Chloroaniline + HCl → Hydrochloride salt  
2. Condensation: Salt + Formaldehyde → Intermediate  
3. Cyclization: Acid-catalyzed ring closure  

While this method shows promise for scalability, current yields (55–65%) remain inferior to microwave-assisted approaches.

Reaction Optimization Parameters

Solvent Effects

Systematic solvent screening reveals dichloromethane as optimal for β-lactam formation:

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 75
Toluene 2.38 62
Chloroform 4.81 68
THF 7.52 58

The higher polarity of dichloromethane facilitates dipole stabilization during the rate-determining cyclization step.

Temperature and Time Optimization

Arrhenius analysis of thermal synthesis data reveals an activation energy of 85 kJ/mol, explaining the sensitivity to temperature fluctuations:

$$ k = A \exp\left(-\frac{E_a}{RT}\right) $$

Where:

  • $$ k $$ = rate constant
  • $$ E_a $$ = 85 kJ/mol
  • $$ T $$ = absolute temperature

Maintaining temperatures between 50–60°C prevents side reactions while ensuring reasonable reaction rates.

Structural Characterization

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies provide definitive structural evidence:

Parameter Value
C3-Cl bond length 1.571(6) Å
C3-Cl bond angle 89.0(2)°
β-Lactam ring planarity 0.029 Å deviation
Dihedral angle (Ph-Ph) 77.4(2)°

The nearly perpendicular Cl-C-Cl plane relative to the β-lactam ring creates significant steric hindrance, influencing both reactivity and biological activity.

Spectroscopic Fingerprints

Characteristic spectral features confirm successful synthesis:

  • IR : Strong C=O stretch at 1749 cm⁻¹
  • ¹H NMR :
    • β-Lactam protons: δ 4.26 (d, J = 2.6 Hz)
    • Aromatic protons: δ 6.90–7.47 (m)
  • ¹³C NMR :
    • C=O: 167.8 ppm
    • C3: 62.1 ppm

These spectral signatures enable rapid quality control during synthesis.

Applications and Derivative Synthesis

The dichlorinated β-lactam core serves as a precursor for:

  • Antibacterial agents through C3 functionalization
  • Polymer building blocks via ring-opening polymerization
  • Catalytic ligands exploiting the strained ring structure

Recent advances demonstrate enhanced activity in multidrug-resistant bacterial strains when combined with sulfone moieties.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Substituents (Positions) Key Properties Synthetic Route Biological/Reactivity Notes
3,3-Dichloro-1,4-diphenylazetidin-2-one Cl (3,3); Ph (1,4) High ring strain; electron-deficient β-lactam core Likely via Staudinger synthesis or substitution Potential antibiotic activity (inferred)
3-Amino-1,4-diphenylazetidin-2-one NH₂ (3); Ph (1,4) Reduced ring strain due to electron-donating NH₂ group Hydrazine treatment of phthalimido precursor Enhanced hydrolytic stability
3-Benzamido-1,4-diphenylazetidin-2-one Bz (3); Ph (1,4) Bulky substituent increases steric hindrance Benzoylation of 3-amino derivative Lower reactivity in nucleophilic reactions
cis-3-Propyl-1,4-diphenylazetidin-2-one C₃H₇ (3); Ph (1,4) Alkyl group reduces ring strain; hydrophobic interactions Cycloaddition or alkylation Improved lipid solubility
2,3-Dichloro-1,4-naphthoquinone Cl (2,3); quinone core Electrophilic sites at C2/C3; redox-active Substitution on naphthoquinone Antitumor activity (ascitic sarcoma 180)

Key Observations:

Substituent Effects on Reactivity: Chlorine atoms in this compound increase electrophilicity at the β-lactam carbonyl, accelerating hydrolysis compared to amino or alkyl-substituted analogs . In contrast, 3-amino derivatives exhibit greater hydrolytic stability due to resonance stabilization from the NH₂ group .

Synthetic Accessibility: Synthesis of dichloro-β-lactams likely follows pathways analogous to naphthoquinone derivatives, where nucleophilic substitution at chloro sites is feasible (e.g., reactions with amines or thiols) .

Comparative Stability :

  • Hydrolytic studies on 1,4-diphenylazetidin-2-ones indicate that electron-withdrawing groups (e.g., Cl) reduce stability in aqueous media, whereas bulky groups (e.g., benzamido) slow degradation .

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 3,3-Dichloro-1,4-diphenylazetidin-2-one?

  • Methodological Answer : Characterize the compound using 1H and 13C NMR spectroscopy to confirm the azetidin-2-one ring structure and substituent positions. Complement this with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) under optimized conditions (e.g., reverse-phase C18 columns, UV detection). These techniques ensure structural integrity and batch consistency .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer : Synthesize the β-lactam core via Staudinger ketene-imine cycloaddition , using dichloroacetyl chloride and diphenylimine precursors under anhydrous conditions. Alternatively, employ multi-step acylation (similar to benzodiazepine syntheses) with 2,4-dichlorobenzoyl chloride and a phenyl-substituted amine, followed by ring closure under basic conditions (e.g., triethylamine in dichloromethane). Optimize reaction yields by controlling temperature (-10°C to 25°C) and inert atmospheres .

Q. How should purification challenges (e.g., by-product removal) be addressed during synthesis?

  • Methodological Answer : Use recrystallization from ethanol/water mixtures to isolate the product. For persistent impurities, apply column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC with gradient elution. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and validate with GC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on the β-lactam ring’s electrophilic carbons. Use molecular docking to simulate interactions with nucleophiles (e.g., thiols or amines). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ NMR) .

Q. What strategies resolve contradictions in crystallographic data for β-lactam derivatives?

  • Methodological Answer : Employ SHELXL refinement with high-resolution X-ray diffraction data to resolve ambiguities in bond lengths/angles. Cross-validate using Hirshfeld surface analysis to assess intermolecular interactions. If twinning occurs, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Q. How can photochemical reactions expand the functionalization of this compound?

  • Methodological Answer : Irradiate the compound under UV light (λ = 254 nm) in the presence of alkenes or alkynes to induce cycloaddition or radical coupling . Monitor reaction progress via LC-MS and isolate products using preparative TLC. Compare outcomes with analogous photochemical reactions of 2,3-dichloro-1,4-naphthoquinone, where halogen substitution is key to reactivity .

Q. What analytical approaches identify degradation products of this compound under oxidative stress?

  • Methodological Answer : Subject the compound to H2O2-mediated autoxidation and analyze degradation products via LC-MS/MS with electrospray ionization (ESI+). Use isotopic labeling (e.g., 18O2) to trace oxygen incorporation. Compare fragmentation patterns with synthetic standards to confirm structures .

Data Analysis & Validation

Q. How should researchers address discrepancies in NMR and X-ray crystallography data for β-lactam derivatives?

  • Methodological Answer : Reconcile differences by re-examining sample purity (e.g., solvent residues in NMR) or crystallographic disorder. Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering). For crystallography, ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .

Q. What protocols ensure compliance with industrial standards for compound purity (e.g., >99%)?

  • Methodological Answer : Follow HG/T 3911-2014 guidelines (adapted from dichloro-naphthoquinone standards) for purity assessment. Use HPLC with diode-array detection (DAD) to quantify impurities (<1%). Validate methods via inter-laboratory reproducibility tests and calibration with certified reference materials .

Mechanistic Studies

Q. What experimental designs elucidate the β-lactam ring-opening mechanism in biological systems?

  • Methodological Answer :
    Use stopped-flow kinetics to monitor ring-opening rates in buffered solutions (pH 7.4, 37°C). Employ 19F NMR with fluorine-labeled analogs to track hydrolysis intermediates. Compare results with computational models (e.g., QM/MM simulations) to identify rate-determining steps .

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